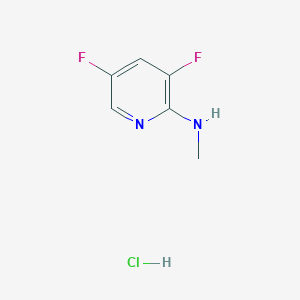

3,5-difluoro-N-methylpyridin-2-amine hydrochloride

CAS No.: 1803584-01-1

Cat. No.: VC2887415

Molecular Formula: C6H7ClF2N2

Molecular Weight: 180.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803584-01-1 |

|---|---|

| Molecular Formula | C6H7ClF2N2 |

| Molecular Weight | 180.58 g/mol |

| IUPAC Name | 3,5-difluoro-N-methylpyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H |

| Standard InChI Key | TZWGGVNQKLQWQD-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=N1)F)F.Cl |

| Canonical SMILES | CNC1=C(C=C(C=N1)F)F.Cl |

Introduction

Chemical Properties and Structure

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride is a crystalline solid with distinctive structural features. The compound is characterized by a pyridine ring with fluorine atoms at the 3 and 5 positions, a methylamino group at the 2 position, and is present as a hydrochloride salt. This particular arrangement of functional groups contributes to its unique chemical and biological properties.

Physical and Chemical Characteristics

The compound has the following key characteristics:

| Property | Value |

|---|---|

| CAS Number | 1803584-01-1 |

| Molecular Formula | C₆H₇ClF₂N₂ |

| Molecular Weight | 180.58 g/mol |

| Physical State | Crystalline solid |

| Structure | Fluorinated pyridine derivative |

The free base form of this compound (without the hydrochloride) has a molecular formula of C₆H₆F₂N₂ and a molecular weight of 144.12 g/mol . The presence of the hydrochloride group increases the compound's solubility in polar solvents, which is advantageous for various laboratory applications and synthetic procedures.

Structural Features

The structure of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride contains several key features that influence its reactivity and properties:

-

A pyridine ring serving as the core structure

-

Two fluorine atoms at positions 3 and 5 of the pyridine ring

-

A methylamino group (-NHCH₃) at position 2

-

A hydrochloride salt formation

The presence of fluorine atoms significantly affects the electronic distribution within the molecule, creating a unique chemical environment that contributes to its specialized applications in various fields. The hydrochloride salt formation enhances the compound's stability and solubility profile, making it more suitable for laboratory handling and storage.

Synthesis Methods

The synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride typically involves multiple steps of organic reactions, focusing on the fluorination of pyridine derivatives and subsequent modifications. Although the search results don't provide a specific synthesis route for this exact compound, we can infer potential methods based on similar compounds and general principles of organic synthesis.

General Approaches

Several approaches can be employed for the synthesis of fluorinated pyridine derivatives like 3,5-difluoro-N-methylpyridin-2-amine hydrochloride:

-

Direct fluorination of appropriately substituted pyridines

-

Nucleophilic aromatic substitution reactions

-

Building the pyridine ring with fluorine atoms already incorporated

-

Modification of pre-fluorinated precursors

These methods are crucial for producing this compound efficiently and safely, with the choice of method often depending on available starting materials and desired scale of production.

Applications in Research

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride has found numerous applications across different scientific disciplines, particularly in organic synthesis, medicinal chemistry, and agrochemical development. Its unique chemical properties make it a valuable compound in various research contexts.

Role as a Building Block

One of the primary applications of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride is its use as a building block for synthesizing more complex fluorinated compounds. The strategic placement of fluorine atoms in the molecule provides unique reactivity patterns that can be exploited in the synthesis of various derivatives with specialized properties. The compound serves as an excellent starting point for creating libraries of fluorinated compounds with potential applications in drug discovery and materials science.

The presence of the methylamino group at position 2 also provides opportunities for further functionalization, allowing researchers to create more complex structures while maintaining the benefits conferred by the fluorine atoms. This versatility in modification makes 3,5-difluoro-N-methylpyridin-2-amine hydrochloride an important tool in the arsenal of synthetic chemists working on fluorine chemistry.

Medicinal Chemistry Applications

In medicinal chemistry, 3,5-difluoro-N-methylpyridin-2-amine hydrochloride has attracted interest due to its potential therapeutic properties. The compound is being studied for its possible antimicrobial and anticancer activities, which stem from its ability to interact with specific molecular targets within biological systems. The incorporation of fluorine atoms enhances binding affinity to enzymes and receptors, potentially improving the efficacy of drugs derived from this scaffold.

The compound's structural features make it a promising candidate for developing novel drug leads with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts, which are desirable characteristics for drug candidates. These properties have driven interest in 3,5-difluoro-N-methylpyridin-2-amine hydrochloride as a starting point for medicinal chemistry programs targeting various disease states.

Agrochemical Applications

Beyond its applications in medicinal chemistry, 3,5-difluoro-N-methylpyridin-2-amine hydrochloride also serves as an intermediate in the production of agrochemicals. Fluorinated compounds have gained significant traction in agrochemical development due to their enhanced stability and bioactivity. The unique properties conferred by the fluorine atoms can lead to improved efficiency and reduced environmental impact of agricultural chemicals derived from this compound.

The strategic incorporation of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride into agrochemical structures can lead to products with improved resistance to degradation, enhanced target specificity, and potentially lower application rates. These attributes align with the growing demand for more sustainable agricultural practices and environmentally friendly crop protection agents.

Biological Activity

The biological activity of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride is significantly influenced by the presence of fluorine atoms in its structure. Fluorine atoms can dramatically alter a compound's behavior in biological systems through several mechanisms.

Fluorine-Enhanced Bioactivity

Fluorine atoms in 3,5-difluoro-N-methylpyridin-2-amine hydrochloride contribute to its biological activity through various mechanisms:

-

Enhanced binding affinity to target proteins through stronger interactions

-

Improved metabolic stability by protecting susceptible positions from enzymatic degradation

-

Altered electronic distribution within the molecule, affecting its interactions with biological targets

-

Modified lipophilicity, potentially improving cellular penetration and bioavailability

These effects significantly influence the compound's ability to modulate biochemical pathways, contributing to its potential therapeutic effects. The strategic placement of fluorine atoms at positions 3 and 5 of the pyridine ring creates a unique electronic environment that can be exploited in the design of biologically active compounds.

Analytical Techniques

The analysis and characterization of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride require sophisticated analytical techniques to ensure purity and structural confirmation. These techniques are essential for quality control in research applications and for monitoring synthetic processes.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to analyze and purify 3,5-difluoro-N-methylpyridin-2-amine hydrochloride. This technique allows researchers to:

-

Determine the purity of synthesized batches

-

Separate the compound from reaction mixtures

-

Identify potential impurities or byproducts

-

Quantify the compound in various matrices

Other chromatographic techniques, such as thin-layer chromatography (TLC) and gas chromatography (GC), may also be employed depending on the specific analytical requirements and the nature of the samples being analyzed.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the structural characteristics of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly useful for confirming the positions of fluorine atoms and other structural features

-

Infrared (IR) spectroscopy: Helps identify functional groups and confirm the presence of key structural elements

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that can verify the structure

-

X-ray crystallography: Offers definitive structural confirmation when suitable crystals can be obtained

These techniques, often used in combination, provide comprehensive structural characterization and are essential for research involving 3,5-difluoro-N-methylpyridin-2-amine hydrochloride. The unique signals produced by fluorine atoms in NMR and other spectroscopic methods make these analyses particularly informative for fluorinated compounds.

Industrial Relevance and Manufacturing Considerations

The production of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride at industrial scales requires careful consideration of synthetic efficiency, safety, and economic factors. As an intermediate in pharmaceutical and agrochemical development, optimized manufacturing processes are essential.

Scale-Up Considerations

When moving from laboratory to industrial-scale production, several factors must be addressed:

-

Cost-effective synthetic routes that utilize readily available starting materials

-

Optimization of reaction conditions to maximize yield and purity

-

Development of safe handling procedures for potentially hazardous reagents

-

Implementation of efficient purification methods suitable for large-scale operations

-

Consideration of environmental impact and waste management

These considerations are crucial for the sustainable and economical production of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride for various industrial applications. The selection of appropriate synthetic routes becomes particularly important when considering scale-up, as methods that are feasible at laboratory scale may present challenges when implemented at industrial levels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume